REACTION_SMILES
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[CH3:28][OH:29].[Cl:1][c:2]1[c:3]([O:12][c:13]2[cH:14][cH:15][c:16]([O:17][CH:18]([C:19](=[O:20])[O:21][CH3:22])[CH3:23])[cH:24][cH:25]2)[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[K+:27].[OH-:26].[OH2:30]>>[Cl:1][c:2]1[c:3]([O:12][c:13]2[cH:14][cH:15][c:16]([O:17][CH:18]([C:19](=[O:20])[OH:21])[CH3:23])[cH:24][cH:25]2)[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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COC(=O)C(C)Oc1ccc(Oc2ncc(C(F)(F)F)cc2Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
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CC(Oc1ccc(Oc2ncc(C(F)(F)F)cc2Cl)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:28][OH:29].[Cl:1][c:2]1[c:3]([O:12][c:13]2[cH:14][cH:15][c:16]([O:17][CH:18]([C:19](=[O:20])[O:21][CH3:22])[CH3:23])[cH:24][cH:25]2)[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[K+:27].[OH-:26].[OH2:30]>>[Cl:1][c:2]1[c:3]([O:12][c:13]2[cH:14][cH:15][c:16]([O:17][CH:18]([C:19](=[O:20])[OH:21])[CH3:23])[cH:24][cH:25]2)[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C)Oc1ccc(Oc2ncc(C(F)(F)F)cc2Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1ccc(Oc2ncc(C(F)(F)F)cc2Cl)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |